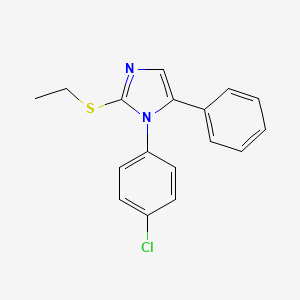

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-ethylsulfanyl-5-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2S/c1-2-21-17-19-12-16(13-6-4-3-5-7-13)20(17)15-10-8-14(18)9-11-15/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRSNJUYKIAEEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with ethyl mercaptan and aniline in the presence of a base to form the intermediate compound. This intermediate is then cyclized using a suitable cyclizing agent to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. A common method includes the reaction of 4-chlorobenzaldehyde with ethyl mercaptan and aniline in the presence of a base, followed by cyclization using a suitable cyclizing agent to form the imidazole ring. The compound features a unique imidazole ring substituted with a 4-chlorophenyl group, an ethylthio group, and a phenyl group, contributing to its distinctive chemical reactivity and biological properties.

Chemistry

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is utilized as a building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with enhanced properties.

Biology

This compound has been investigated for its potential biological activities , particularly in the fields of antimicrobial and anticancer research. Studies have shown that it exhibits moderate antimicrobial activity while demonstrating significant anticancer effects against various cancer cell lines.

Medicine

Research has explored the compound's therapeutic effects in treating diseases such as cancer. It has been found to activate apoptotic pathways in cancer cells, leading to reduced tumor sizes in preclinical models, particularly in lung cancer studies.

Industry

In industrial applications, this compound is being utilized in the development of new materials and catalysts. Its unique substituents enhance its utility in various chemical processes.

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : Treatment with this compound resulted in a significant reduction in tumor size in A549 xenograft models compared to control groups.

- Mechanistic Insights : Investigations revealed that it activates caspase pathways leading to apoptosis in treated cells.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

Position 1 Substitution :

Position 2 Substitution :

- Ethylthio (-S-C₂H₅) : The ethylthio group in the target compound provides moderate lipophilicity (logP ~3.5 estimated) and stabilizes sulfur-mediated interactions (e.g., with cysteine residues in enzymes) .

- Thiol (-SH) : Compounds like 1-(4-Chlorophenyl)-5-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 1105188-80-4) exhibit higher reactivity due to the thiol group, enabling disulfide bond formation but requiring stabilization under acidic conditions .

- Chloro (-Cl) : 2-Chloro-1-(4-chlorophenyl)-5-phenyl-1H-imidazole () has reduced solubility in polar solvents compared to ethylthio derivatives, limiting bioavailability .

Position 5 Substitution :

Physicochemical Properties

Biological Activity

1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a unique imidazole ring substituted with a 4-chlorophenyl group, an ethylthio group, and a phenyl group. This specific arrangement contributes to its distinctive chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effective inhibition of bacterial growth.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 32 |

| Escherichia coli | 32 | 64 |

| Candida albicans | 8 | 16 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have been extensively studied. In vitro assays have shown that it induces apoptosis in various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

The mechanism by which this compound exerts its anticancer effects involves the modulation of apoptotic pathways. Specifically, it has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancer cells.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| A549 | 15.2 | 68.2 |

| SGC-7901 | 10.5 | 65.0 |

| HeLa | 7.8 | 72.5 |

In comparison to standard chemotherapy agents like 5-FU (fluorouracil), the compound showed superior selectivity towards tumor cells, indicating its potential as a novel anticancer agent .

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study demonstrated that treatment with 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole resulted in a significant reduction in tumor size in A549 xenograft models compared to control groups.

- Mechanistic Insights : Another investigation focused on the signaling pathways involved in its anticancer activity, revealing that it activates caspase pathways leading to apoptosis in treated cells .

Comparative Analysis

When compared to structurally similar compounds, such as other imidazole derivatives, 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole shows enhanced biological activity due to its specific substituents.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 1-(4-chlorophenyl)-2-(ethylthio)-5-phenyl-1H-imidazole | Moderate | High |

| 2-(methylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole | Low | Moderate |

| 2-(ethylthio)-1-(3-fluorophenyl)-5-methyl-1H-imidazole | Moderate | Low |

This table illustrates that while some derivatives possess antimicrobial properties, they may lack the potent anticancer effects observed with the target compound .

Q & A

Q. What strategies validate the compound’s mechanism of action in biochemical assays?

- Kinetic studies (Lineweaver-Burk plots) determine inhibition type (competitive/non-competitive). Isothermal Titration Calorimetry (ITC) measures binding affinity (Kd) and stoichiometry. For antimicrobial activity, proteomic profiling identifies upregulated stress-response proteins (e.g., GroEL in E. coli) post-treatment, confirming target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.